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  • Product: (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride
  • CAS: 2137539-20-7

Core Science & Biosynthesis

Foundational

The Emergence of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl Fluoride: A Versatile SuFEx Reagent for Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide In the ever-evolving landscape of medicinal chemistry and drug development, the ability to rapidly and reliably assemble complex molecular architectures is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the ever-evolving landscape of medicinal chemistry and drug development, the ability to rapidly and reliably assemble complex molecular architectures is paramount. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, has risen to prominence as a powerful tool for forging robust connections between molecular building blocks.[1] This guide delves into the core of a particularly promising SuFEx reagent, (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride, offering a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its underlying chemical principles, strategic advantages, and practical applications, providing a roadmap for its effective implementation in the laboratory.

Part 1: The SuFEx Paradigm and the Rise of Pyrazole-Containing Reagents

SuFEx chemistry is predicated on the unique reactivity of the sulfur(VI)-fluoride bond. While exceptionally stable under a wide range of chemical conditions, including aqueous environments, this bond can be selectively activated to react with nucleophiles, forming highly stable sulfonate or sulfonamide linkages.[2] This "latent reactivity" is the cornerstone of its utility as a click reaction, ensuring high yields and minimal byproducts.[1]

The strategic incorporation of heterocyclic scaffolds into SuFEx reagents has opened new avenues for creating molecules with desirable pharmacological properties. The pyrazole moiety, a five-membered nitrogen-containing heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[3] Its presence can confer a range of benefits, including improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles.[4]

(1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride marries the robust connective power of SuFEx with the proven biological relevance of the pyrazole core. The methyl group at the N1 position of the pyrazole ring enhances lipophilicity and can influence the molecule's interaction with biological targets. The methanesulfonyl fluoride group at the C3 position provides the reactive handle for SuFEx transformations.

Part 2: Properties and Advantages of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl Fluoride

While specific experimental data for (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride is not extensively published, we can infer its properties and advantages based on closely related analogs like 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride and the general principles of SuFEx chemistry.[5][6]

Key Advantages:

  • Modular Design: The reagent allows for the straightforward introduction of a biologically relevant pyrazole motif into a target molecule through a reliable SuFEx reaction.

  • Orthogonal Reactivity: The sulfonyl fluoride group is unreactive towards many common reagents and functional groups, allowing for its incorporation early in a synthetic sequence and subsequent selective reaction under specific SuFEx conditions.[7]

  • Biocompatibility: SuFEx reactions can often be performed under mild, aqueous conditions, making them suitable for bioconjugation and the modification of complex biological molecules.[2]

  • Tunable Properties: The pyrazole ring offers opportunities for further functionalization, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.[5]

Part 3: Synthesis and Mechanistic Insights

Proposed Synthesis:

A plausible synthetic route to (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride can be envisioned based on established methods for the synthesis of alkyl sulfonyl fluorides.[8][9]

G cluster_0 Synthetic Pathway A 1-Methyl-1H-pyrazole B (1-methyl-1H-pyrazol-3-yl)methanethiol A->B 1. Lithiation 2. Sulfur addition 3. Reduction C Sodium (1-methyl-1H-pyrazol-3-yl)methanesulfinate B->C Oxidation (e.g., H2O2) D (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride C->D Fluorination (e.g., Selectfluor®) G cluster_0 SuFEx Reaction Mechanism Reagent (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride Intermediate [Transition State] Reagent->Intermediate Nucleophile R-XH (e.g., ArOH, R'NH2) Base Base (e.g., DBU, Et3N) Nucleophile->Base Activation Base->Intermediate Product Sulfonate/Sulfonamide Product Intermediate->Product Byproduct [Base-H]+F- Intermediate->Byproduct

Caption: Generalized mechanism of a base-catalyzed SuFEx reaction.

Part 4: Applications in Drug Discovery and Bioconjugation

The unique properties of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride make it a valuable tool in several key areas of research:

1. High-Throughput Synthesis of Compound Libraries:

The modular nature of SuFEx chemistry is ideally suited for the rapid generation of compound libraries for high-throughput screening. By reacting the pyrazole sulfonyl fluoride with a diverse set of amines or phenols, a large number of analogs can be synthesized with minimal purification.

2. Covalent Inhibitor Development:

Sulfonyl fluorides are known to act as covalent inhibitors by reacting with nucleophilic residues (e.g., serine, threonine, tyrosine, lysine) in the active sites of enzymes. [2]The pyrazole moiety can serve as a recognition element to guide the sulfonyl fluoride "warhead" to the target protein, enabling the development of highly specific and potent covalent inhibitors.

3. Bioconjugation:

The ability of SuFEx reactions to proceed under biocompatible conditions allows for the labeling and modification of proteins, peptides, and other biomolecules. 2methanesulfonyl fluoride can be used to attach the pyrazole moiety to a biomolecule, facilitating studies of its function or enabling its use as a therapeutic agent.

Part 5: Experimental Protocols (Adapted from Analogous Systems)

The following protocols are adapted from literature procedures for analogous pyrazole-containing sulfonyl fluorides and should be optimized for the specific substrates being used. [5] Protocol 1: General Procedure for SuFEx Reaction with Phenols

  • To a solution of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride (1.0 equiv) and the desired phenol (1.1 equiv) in anhydrous acetonitrile (0.2 M) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv).

  • The reaction mixture is stirred at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired sulfonate product.

Protocol 2: General Procedure for SuFEx Reaction with Amines

  • To a solution of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous dichloromethane (0.2 M) is added triethylamine (2.0 equiv).

  • The reaction mixture is stirred at room temperature for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired sulfonamide.

Data Presentation:

Nucleophile TypeCatalystTypical Reaction TimeTypical Yield Range
PhenolsDBU4-12 h75-95%
Primary AminesTriethylamine6-18 h70-90%
Secondary AminesTriethylamine12-24 h60-85%

Note: The data in this table is illustrative and based on reactions with analogous pyrazole sulfonyl fluorides. Actual results may vary.

Part 6: Future Outlook

(1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride stands as a testament to the power of integrating established medicinal chemistry principles with cutting-edge ligation technologies. As our understanding of SuFEx chemistry continues to grow, we can anticipate the development of even more sophisticated and versatile reagents. The exploration of this and other pyrazole-containing SuFEx building blocks will undoubtedly fuel the discovery of novel therapeutics and chemical probes, further solidifying the role of click chemistry as an indispensable tool in the modern drug discovery arsenal.

References

  • SuFEx reactions of 4‐oxo‐4,5‐dihydropyrazolo[1,5‐a]quinoxaline‐2‐sulfonyl fluoride. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Alkyl Sulfonyl Fluorides Incorporating Geminal Dithioesters as SuFEx Click Hubs via Water-Accelerated Organosuperbase Catalysis. (2023, February 10). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, September 15). Beilstein Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025, October 31). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024, September 5). ChemRxiv. Retrieved February 12, 2026, from [Link]

  • A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025, October 31). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Alkyl Sulfonyl Fluorides Incorporating Geminal Dithioesters as SuFEx Click Hubs via Water-Accelerated Organosuperbase Catalysis. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025, October 31). PubMed. Retrieved February 12, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). The Pharma Journal. Retrieved February 12, 2026, from [Link]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014, November 5). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024, October 25). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025, October 31). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). MDPI. Retrieved February 12, 2026, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Sulfur fluoride exchange. (2023, August 3). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed. Retrieved February 12, 2026, from [Link]

  • Methanesulfonyl Fluoride. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

Sources

Exploratory

Potential of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride in fragment-based screening

Title: Technical Guide: Leveraging (1-Methyl-1H-pyrazol-3-yl)methanesulfonyl Fluoride in Covalent Fragment-Based Screening Executive Summary This technical guide analyzes the utility of (1-methyl-1H-pyrazol-3-yl)methanes...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Leveraging (1-Methyl-1H-pyrazol-3-yl)methanesulfonyl Fluoride in Covalent Fragment-Based Screening

Executive Summary This technical guide analyzes the utility of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride (referred to herein as Py-MSF ) as a high-value probe in Fragment-Based Drug Discovery (FBDD). Unlike traditional reversible fragments, Py-MSF utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry to form covalent bonds with nucleophilic residues (Ser, Tyr, Lys, His) in target proteins.

Functionally, Py-MSF represents a "next-generation" analog of the classic inhibitor PMSF (phenylmethanesulfonyl fluoride). By replacing the phenyl ring with a 1-methyl-pyrazole, this probe offers enhanced aqueous solubility and distinct hydrogen-bonding vectors, making it an ideal "warhead-fragment" hybrid for mapping cryptic pockets in "undruggable" targets.

Part 1: Chemical Architecture & Mechanism of Action

Structural Logic: The Pyrazole-MSF Hybrid

The efficacy of Py-MSF lies in its bipartite structure, combining a recognition element with a latent electrophile.

  • The Warhead (Methanesulfonyl Fluoride):

    • Class: Aliphatic sulfonyl fluoride.

    • Reactivity: Higher intrinsic reactivity compared to aromatic sulfonyl fluorides (e.g., benzenesulfonyl fluoride) due to the absence of conjugation with the sulfonyl group. However, the S(VI)-F bond is remarkably stable to hydrolysis in neutral buffer compared to sulfonyl chlorides.

    • Mechanism: It acts as a "sleeping beauty" electrophile. It resists non-specific reaction with solvent water but undergoes rapid SuFEx reaction when positioned continuously near a protein nucleophile by the binding affinity of the pyrazole scaffold.

  • The Scaffold (1-Methyl-1H-pyrazole):

    • Solubility: The pyrazole nitrogen atoms significantly lower

      
       compared to the phenyl ring of PMSF, reducing aggregation-based false positives in screening.
      
    • Interaction: The pyrazole acts as a weak binder, orienting the warhead. The

      
       nitrogen can serve as a hydrogen bond acceptor.
      
SuFEx Reaction Mechanism

The probe reacts via a nucleophilic substitution at the sulfur center. The protein nucleophile (Nu) attacks the S(VI) atom, expelling fluoride.

Reaction Stoichiometry:



Key Residue Specificity:

  • Serine: High reactivity (classic PMSF-like activity).

  • Tyrosine: Reacts via phenol activation (often requiring a nearby basic residue to deprotonate the phenol).

  • Lysine: Reacts via the

    
    -amino group, particularly in pockets with depressed pKa.
    
  • Histidine: Reacts via the imidazole nitrogen.

SuFEx_Mechanism cluster_env Protein Pocket Environment Probe Py-MSF Probe (Latent Electrophile) Binding Non-Covalent Binding Event Probe->Binding Kd (Affinity) TS Transition State (Proximity Driven) Binding->TS Orientation Product Covalent Adduct (Protein-SO2-Py) TS->Product SuFEx Reaction HF Leaving Group (HF) TS->HF

Figure 1: The SuFEx mechanism. The reaction is driven by the binding affinity of the pyrazole fragment, which positions the sulfonyl fluoride warhead for specific attack.

Part 2: Experimental Protocol (Direct-to-Biology Screening)

This protocol describes a Liquid Chromatography-Mass Spectrometry (LC-MS) based screening workflow, often termed "Direct-to-Biology" (D2B), which bypasses complex purification steps.

Reagents & Preparation
  • Probe Stock: Dissolve Py-MSF in anhydrous DMSO to 100 mM. Store at -20°C. Avoid freeze-thaw cycles to prevent hydrolysis.

  • Protein Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl. Note: Avoid Tris or buffers with primary amines if screening at high concentrations/long durations, although SuFEx is generally selective enough to tolerate them.

  • Control: PMSF (positive control for Serine proteases), Denatured Protein (negative control for non-specific labeling).

Screening Workflow
StepActionCritical Technical Insight
1. Incubation Mix Protein (

) + Py-MSF (

) in buffer. Final DMSO < 2%.
Time-Dependent: Covalent labeling is kinetic. Incubate for 1h, 4h, and 24h to distinguish fast binders (high affinity/reactivity) from slow binders.
2. Quenching Add Formic Acid to 0.5% final concentration.Lowers pH to stop the nucleophilic attack and prepares sample for LC-MS.
3. LC-MS Inject

protein onto C4/C8 column. Gradient: 5-95% Acetonitrile/Water + 0.1% Formic Acid.
Use a desalting gradient (rapid). High-res MS (TOF or Orbitrap) is required to resolve the +1 adduct.
4. Deconvolution Deconvolute raw MS spectra to zero-charge mass.Software: BioPharma Finder (Thermo), MassHunter (Agilent), or UniDec (Open Source).
Data Analysis: Calculating the Mass Shift

Correct identification of the "Hit" relies on calculating the precise mass addition.

  • Formula:

    
    
    
  • Why HF? The reaction loses a Fluoride ion (F, 19 Da) from the probe and a Proton (H, 1 Da) from the protein residue.

  • Simplified Calculation:

    • Expected Mass Shift (

      
      ): 
      
      
      

Note: If the protein loses a proton, the mass spectrometer measures the mass of the whole complex. The net addition to the protein mass is the probe minus fluorine (


).

Part 3: Validation & Hit Prioritization

Not all labeling events are useful hits.[1] You must distinguish specific binding from promiscuous labeling.

The "Denatured Control" Test

Run the labeling reaction on urea-denatured protein.

  • Specific Hit: Labels native protein but not (or poorly) denatured protein. This implies the 3D pocket is required for reactivity.

  • Promiscuous Hit: Labels both equally. This implies the probe is reacting based on intrinsic chemical reactivity, not molecular recognition.

Competition Assay

Pre-incubate the protein with a known reversible inhibitor (if available) or the natural substrate.

  • Result: If Py-MSF labeling decreases, the fragment binds in the active site (Competitive).

Workflow_Logic Start Screening Data (Mass Shift +159 Da) Check1 Is % Labeling > 30%? Start->Check1 Discard Discard (Low Reactivity) Check1->Discard No Check2 Denatured Control Test Check1->Check2 Yes Result_Spec Specific Binder (Native >> Denatured) Check2->Result_Spec Result_Nonspec Non-Specific (Native ≈ Denatured) Check2->Result_Nonspec XRay Proceed to X-ray/Cryo-EM Result_Spec->XRay

Figure 2: Decision tree for validating Py-MSF hits. Specificity is determined by the dependency of the reaction on the folded protein structure.

Part 4: Strategic Advantages in Drug Discovery

  • Beyond Cysteine: Unlike acrylamides (which target Cysteine), Py-MSF opens the "entire proteome" by targeting Tyr, Lys, and Ser.

  • Fragment Merging: The pyrazole ring is a rigid scaffold. Once a hit is confirmed by X-ray crystallography, the pyrazole can be "grown" (substituted at the C4 or C5 position) to reach adjacent pockets, converting the weak covalent fragment into a potent reversible or covalent inhibitor.

  • Solubility: The 1-methyl-pyrazole moiety ensures the fragment remains soluble at high concentrations (

    
    ) required for fragment cocktails, superior to phenyl-based analogs.
    

References

  • SuFEx Chemistry Foundation

    • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
  • Sulfonyl Fluorides in Fragment Screening

    • Jones, L. H. (2023).[2][3] "Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments." ACS Chemical Biology.[4][5]

  • Reactivity of Methanesulfonyl Fluorides

    • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.
  • Mass Spectrometry of Covalent Fragments

    • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.[4]

Sources

Foundational

Literature review of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride synthesis pathways

Executive Summary (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride is a specialized heterocyclic building block, increasingly relevant in the design of covalent inhibitors and Sulfur-Fluoride Exchange (SuFEx) click che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride is a specialized heterocyclic building block, increasingly relevant in the design of covalent inhibitors and Sulfur-Fluoride Exchange (SuFEx) click chemistry probes. Unlike aryl sulfonyl fluorides, this molecule features a methylene spacer (


) between the aromatic pyrazole ring and the sulfonyl fluoride group. This structural feature imparts unique reactivity, behaving more like a benzyl sulfonyl fluoride, which requires specific synthetic handling to avoid instability associated with benzylic-type protons adjacent to the electron-withdrawing sulfonyl group.

This guide outlines the most robust, scalable pathways to synthesize this molecule, prioritizing the Classical Displacement Route for its reliability in drug development contexts, while also presenting a Direct Oxidative Route for rapid small-scale synthesis.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals three primary precursors. The choice of pathway depends on the availability of starting materials and the scale of synthesis.

Retrosynthesis Target (1-methyl-1H-pyrazol-3-yl) methanesulfonyl fluoride SulfonylChloride (1-methyl-1H-pyrazol-3-yl) methanesulfonyl chloride (CAS 1396762-23-4) SulfonylChloride->Target F/Cl Exchange (KHF2) Sulfonate Sodium (1-methyl-1H-pyrazol-3-yl) methanesulfonate Sulfonate->SulfonylChloride Chlorination (POCl3) Chloride 3-(Chloromethyl)-1-methyl-1H-pyrazole Chloride->Sulfonate Sulfitation (Na2SO3) Alcohol (1-methyl-1H-pyrazol-3-yl)methanol (CAS 84547-62-6) Alcohol->Chloride Chlorination (SOCl2)

Figure 1: Retrosynthetic disconnection showing the linear progression from the commercially available alcohol precursor.

Pathway 1: The Classical Displacement Route (Recommended)

This pathway is the industry standard for generating benzylic-type sulfonyl fluorides. It avoids the harsh oxidative conditions that might degrade the electron-rich pyrazole ring.

Phase 1: Activation of the Alcohol

Precursor: (1-methyl-1H-pyrazol-3-yl)methanol (CAS 84547-62-6)

  • Reaction: Convert the alcohol to the alkyl chloride using Thionyl Chloride (

    
    ).
    
  • Protocol:

    • Dissolve (1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq) in Dichloromethane (DCM).

    • Cool to 0°C. Add

      
       (1.2 eq) dropwise.
      
    • Critical Control: Maintain temperature < 10°C to prevent polymerization.

    • Stir at RT for 2-4 hours.

    • Concentrate in vacuo to obtain the hydrochloride salt of the chloromethyl intermediate.

  • Why this works: The pyrazole nitrogen is basic; the HCl salt forms spontaneously, protecting the ring from side reactions.

Phase 2: Formation of the Sulfonate Salt

Intermediate: 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl

  • Reaction: Nucleophilic substitution with Sodium Sulfite (

    
    ).
    
  • Protocol:

    • Dissolve the chloride intermediate in water (approx. 3-5 volumes).[1]

    • Add

      
       (1.5 eq).
      
    • Heat to reflux (approx. 100°C) for 4–6 hours.

    • Monitoring: Monitor consumption of starting material by HPLC.

    • Concentrate the aqueous solution to dryness.

    • Purification: Extract the solid residue with hot ethanol to solubilize the organic sulfonate, leaving inorganic salts (

      
      ) behind. Evaporate ethanol to yield Sodium (1-methyl-1H-pyrazol-3-yl)methanesulfonate.
      
Phase 3: Chlorination to Sulfonyl Chloride

Intermediate: Sodium (1-methyl-1H-pyrazol-3-yl)methanesulfonate

  • Reaction: Conversion to sulfonyl chloride using Phosphoryl Chloride (

    
    ).
    
  • Protocol:

    • Suspend the dry sulfonate salt in dry Acetonitrile or Toluene.

    • Add

      
       (2.0 eq) and a catalytic amount of DMF.
      
    • Heat to 70–80°C for 2–3 hours.

    • Quench: Cool to 0°C and pour onto crushed ice.

    • Extraction: Extract immediately with DCM. Wash with brine, dry over

      
      , and concentrate.
      
    • Note: The resulting sulfonyl chloride (CAS 1396762-23-4) is relatively unstable and should be used immediately in Phase 4.

Phase 4: Fluoride Exchange (The SuFEx Step)

Intermediate: (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride

  • Reaction: Halogen exchange using Potassium Bifluoride (

    
    ).
    
  • Protocol:

    • Dissolve the sulfonyl chloride in Acetonitrile (

      
      ).
      
    • Prepare a saturated aqueous solution of

      
       (2.0 eq).
      
    • Add the aqueous

      
       to the 
      
      
      
      solution at 0°C.[2][3]
    • Stir vigorously at Room Temperature (RT) for 4–12 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate (

      
      ), wash with water and brine.
      
    • Purification: Flash column chromatography (Hexane/EtOAc).

SynthesisWorkflow Step1 Step 1: Chlorination (SOCl2, DCM) Step2 Step 2: Sulfitation (Na2SO3, H2O) Step1->Step2 Cl- Intermediate Step3 Step 3: Sulfonyl Chlorination (POCl3, DMF) Step2->Step3 SO3Na Intermediate Step4 Step 4: Fluorination (KHF2, MeCN/H2O) Step3->Step4 SO2Cl Intermediate

Figure 2: Step-by-step process flow for the Classical Displacement Route.

Pathway 2: Direct Oxidative Chlorination (Alternative)

This method is faster but requires careful handling of oxidative reagents. It is ideal if the thiol or thioacetate precursor is available.

Precursor: (1-methyl-1H-pyrazol-3-yl)methanethiol (or S-acetyl derivative).

  • Reagents: Trichloroisocyanuric Acid (TCCA) or N-Chlorosuccinimide (NCS) +

    
    .
    
  • Protocol (Adapted from Wright & Hallstrom):

    • Dissolve thiol in

      
      /
      
      
      
      (10:1).
    • Cool to -10°C.

    • Add TCCA (1.0 eq) portion-wise. (Generates

      
      in situ).
      
    • Stir for 1 hour to form the Sulfonyl Chloride.

    • One-Pot Fluorination: Add solid

      
       (2.0 eq) directly to the reaction mixture.
      
    • Warm to RT and stir overnight.

  • Pros/Cons: Faster, but TCCA can chlorinate the electron-rich pyrazole ring (C-4 position) if temperature is not strictly controlled.

Critical Process Parameters (CPP) & Comparison

ParameterPathway 1 (Classical)Pathway 2 (Oxidative)
Starting Material Alcohol (Stable, Cheap)Thiol (Stench, Unstable)
Reagent Safety Standard (SOCl2, POCl3)High Energy (TCCA/Oxidants)
Ring Stability High (Non-oxidative)Risk of Ring Chlorination
Scalability Excellent (>100g)Moderate (<10g)
Overall Yield 40–60%30–50%
Safety Note: Sulfonyl Fluorides

Sulfonyl fluorides are stable to hydrolysis but are potent electrophiles.[3] They are covalent warheads and should be handled with the same precautions as sulfonyl chlorides. Avoid inhalation; use proper ventilation.

References

  • Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080–1084. Link

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Fan, Z.-H., et al. (2025). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides.[3][4] The Journal of Organic Chemistry. Link

  • VulcanChem. (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride Product Data. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of (1-Methyl-1H-pyrazol-3-yl)methanesulfonyl Fluoride

Abstract & Scope This application note details a robust, four-step protocol for synthesizing (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride , a highly valuable "SuFExable" warhead for chemical biology and medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, four-step protocol for synthesizing (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride , a highly valuable "SuFExable" warhead for chemical biology and medicinal chemistry. Unlike traditional sulfonyl chloride synthesis, which often employs harsh conditions incompatible with nitrogen heterocycles, this protocol utilizes a Thioacetate-Oxidative Chlorination strategy. This route ensures the stability of the pyrazole ring while delivering high yields of the target sulfonyl fluoride.

Target Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists.

Scientific Background & Rationale

The SuFEx Advantage

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, pioneered by Sharpless and co-workers, relies on the unique stability-reactivity profile of sulfonyl fluorides (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


). Unlike their chloride counterparts, sulfonyl fluorides are resistant to reduction and hydrolysis under neutral conditions but react specifically with nucleophiles (e.g., Tyrosine phenols, Lysine amines) when activated by a local environment or catalyst [1].
The Pyrazole Scaffold Challenge

The (1-methyl-1H-pyrazol-3-yl) moiety is a privileged pharmacophore in kinase inhibitors. However, introducing a sulfonyl group at the benzylic (methylene) position is challenging due to:

  • Nucleophilicity of the Pyrazole Nitrogen: Can interfere with Lewis acid catalysts.

  • Benzylic Instability: The methylene bridge is susceptible to over-oxidation or radical side reactions.

Selected Strategy: We employ a "Soft-to-Hard" transition strategy. We install a "soft" sulfur nucleophile (thioacetate) first, then oxidize it to the "hard" sulfonyl chloride, followed by immediate exchange to the stable fluoride using Potassium Bifluoride (


).

Synthetic Workflow Visualization

The following diagram illustrates the critical path from the commercially available ester to the target SuFEx probe.

G Start Ester Precursor (Ethyl 1-methyl-1H-pyrazole-3-carboxylate) Alcohol Intermediate 1 (Alcohol) Start->Alcohol Step 1: Reduction (LiAlH4, THF) Thio Intermediate 2 (Thioacetate) Alcohol->Thio Step 2: Mitsunobu/Displacement (MsCl then KSAc) Chloride Intermediate 3 (Sulfonyl Chloride) Thio->Chloride Step 3: Oxidative Chlorination (NCS, HCl/AcOH) Target Target Molecule (Sulfonyl Fluoride) Chloride->Target Step 4: Fluorine Exchange (KHF2, MeCN)

Figure 1: Strategic workflow for the conversion of pyrazole ester to sulfonyl fluoride via thioacetate activation.[1]

Detailed Experimental Protocols

Step 1: Reduction to (1-Methyl-1H-pyrazol-3-yl)methanol

Objective: Convert the ester to the primary alcohol without reducing the pyrazole ring.

  • Reagents: Ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv),

    
     (1.2 equiv), dry THF.
    
  • Protocol:

    • Cool a solution of

      
       (1.0 M in THF) to 0°C under Argon.
      
    • Dropwise add a solution of the ester in dry THF.

    • Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).

    • Quench: Carefully add water, then 15% NaOH, then water (Fieser workup).

    • Filter the granular precipitate through Celite. Concentrate the filtrate.

    • Yield Expectation: >90% (Clear oil).

Step 2: Synthesis of S-((1-Methyl-1H-pyrazol-3-yl)methyl) ethanethioate

Objective: Install the sulfur atom using a masked thiol (thioacetate) to prevent disulfide formation.

  • Reagents: Alcohol (from Step 1), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), Potassium Thioacetate (KSAc, 1.5 equiv).

  • Protocol:

    • Dissolve alcohol in DCM at 0°C. Add TEA, followed by MsCl dropwise. Stir 1h (Formation of Mesylate).[2]

    • Wash organic layer with water, dry (

      
      ), and concentrate.
      
    • Dissolve the crude mesylate in DMF. Add KSAc.

    • Stir at RT for 4 hours. The solution will turn slightly yellow.

    • Dilute with

      
      , wash extensively with water (to remove DMF).
      
    • Validation:

      
       should show a singlet acetyl peak ~2.3 ppm and a shift in the methylene protons.
      
Step 3: Oxidative Chlorination to Sulfonyl Chloride

Objective: Unmask the sulfur and oxidize it to the sulfonyl chloride state in one pot. Note: This intermediate is unstable and should be used immediately.

  • Reagents: Thioacetate (from Step 2), N-Chlorosuccinimide (NCS, 4.0 equiv), 2M HCl, Acetonitrile.

  • Protocol:

    • Suspend NCS in Acetonitrile/2M HCl (5:1 ratio) and cool to 0°C.

    • Add the Thioacetate (dissolved in minimal MeCN) dropwise. Control exotherm.

    • Stir vigorously for 1 hour at 0°C.

    • Dilute with

      
       and wash with cold brine.
      
    • Critical: Do not rotovap to dryness if heating is required. Keep the sulfonyl chloride in solution or concentrate at <20°C.

Step 4: Bifluoride Exchange to Sulfonyl Fluoride

Objective: Convert the reactive chloride to the stable SuFEx warhead.

  • Reagents: Crude Sulfonyl Chloride, Potassium Bifluoride (

    
    , 2.0 equiv, saturated aqueous solution), Acetonitrile.
    
  • Protocol:

    • Dissolve crude sulfonyl chloride in MeCN.

    • Add saturated aqueous

      
       (approx. 4M).
      
    • Stir vigorously at RT for 4-12 hours.

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over

      
      .
      
    • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient). Sulfonyl fluorides are typically stable on silica.

Data Analysis & Validation

Expected Analytical Data

The following table summarizes the key spectral features for validation.

Analytical MethodExpected SignalStructural Assignment
19F NMR

+60 to +65 ppm (Triplet,

Hz)

(Characteristic SuFEx signal) [2]
1H NMR

4.50 - 4.70 ppm (Doublet,

Hz)

(Coupling to Fluorine)
1H NMR

3.90 ppm (Singlet)

(Pyrazole Methyl)
LC-MS

not usually observed
Sulfonyl fluorides often hydrolyze or ionize poorly in standard ESI+. Look for hydrolysis product

.
Troubleshooting Guide
  • Problem: Low yield in Step 4 (Fluorination).

    • Cause: Hydrolysis of Sulfonyl Chloride before F-exchange.

    • Solution: Use the "Sandwich" method—add the

      
       solution immediately after the oxidative chlorination workup. Do not store the chloride.
      
  • Problem: Missing Fluorine Signal.

    • Cause: Formation of Sulfonate ester (reaction with alcohol solvent).

    • Solution: Ensure no alcohols (MeOH, EtOH) are present during the chlorination or fluorination steps. Use only MeCN/THF.

Safety & Handling (Critical)

  • Potassium Bifluoride (

    
    ):  Highly corrosive and toxic. It generates HF in situ. Glassware etching  may occur upon prolonged exposure. Use plastic (polypropylene) vessels for the fluorination step if possible, or limit contact time with glass.
    
  • Sulfonyl Fluorides: These are covalent electrophiles. While less reactive than acid halides, they can modify proteins. Wear double gloves and handle in a fume hood.

  • Peroxides: If using

    
     routes (alternative to NCS), check for peroxide formation in ethers.
    

References

  • Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Tang, P., et al. (2016). "Silver-Catalyzed Fluorination of Sulfonyl Chlorides." Organic Letters. (Provides comparative 19F NMR shifts for benzylic sulfonyl fluorides).

  • Willis, M. C., et al. (2017).[4] "One-pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides." Chemical Science. (Discusses DABSO alternative routes).

  • Enamine Building Blocks. "Practical synthetic method for functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles." (Background on pyrazole precursor stability).

Sources

Application

Application Notes and Protocols for Tyrosine Bioconjugation Using (1-methyl-1H-pyrazol-3-yl)methanesulfonyl Fluoride

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in Site-Specific Protein Modification The selective functionalization of proteins is a cornerstone of modern chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Site-Specific Protein Modification

The selective functionalization of proteins is a cornerstone of modern chemical biology and therapeutic development. While cysteine and lysine residues have traditionally been the primary targets for bioconjugation, their high abundance or critical roles in protein structure can lead to heterogeneous products or loss of function. Tyrosine, with its relatively low surface exposure and unique phenolic side chain, presents an attractive alternative for achieving site-specific protein modifications.[1][2] This document provides a detailed guide to the use of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride, a novel electrophilic probe, for the targeted covalent modification of tyrosine residues.

Sulfonyl fluorides have emerged as a versatile class of "warheads" for covalent probes, demonstrating a balance of aqueous stability and reactivity toward nucleophilic amino acid residues.[3][4][5] While historically used to target serine proteases, recent studies have highlighted their utility in labeling functionally important tyrosine residues within specific protein microenvironments.[6][7][8][9] This application note will detail the mechanism, protocols, and characterization methods for leveraging (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride in tyrosine bioconjugation, enabling the development of advanced antibody-drug conjugates, PET imaging agents, and functionalized biologics.

Mechanism of Action: The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

The covalent modification of tyrosine by (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride proceeds through a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[10][11][12] This "click" chemistry reaction is characterized by its high chemoselectivity and biocompatible reaction conditions.[12] The process is initiated by the nucleophilic attack of the deprotonated tyrosine's phenoxide ion on the electrophilic sulfur atom of the sulfonyl fluoride. This attack leads to the displacement of the fluoride ion and the formation of a highly stable covalent sulfonate ester bond.

The reactivity of a specific tyrosine residue is highly dependent on its local microenvironment.[13] A lower pKa of the tyrosine hydroxyl group, often facilitated by nearby basic residues or a hydrophobic environment, enhances its nucleophilicity and promotes the reaction. This context-dependent reactivity is a key advantage, as it can lead to the modification of a single or a few specific tyrosine residues, even in the presence of multiple surface-exposed tyrosines.

Tyrosine_Bioconjugation_Mechanism cluster_reaction Reaction reagents Reagents protein Protein with Accessible Tyrosine probe (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride nucleophilic_attack Nucleophilic Attack protein->nucleophilic_attack Deprotonated Tyrosine (phenoxide) probe->nucleophilic_attack Electrophilic Sulfur Center transition_state Transition State nucleophilic_attack->transition_state Formation of S-O bond conjugate_formation Covalent Conjugate (Sulfonate Ester) transition_state->conjugate_formation Fluoride leaving group final_product Functionalized Protein conjugate_formation->final_product Stable Bond

Caption: Mechanism of tyrosine bioconjugation with (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride.

Experimental Protocols

Materials and Reagents
  • Protein of Interest: ≥ 2 mg/mL in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.5). The buffer should be free of primary amines like Tris, as these can compete in the reaction.[14]

  • (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride: Stock solution (10-100 mM) in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Prepare fresh before each use.

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5. Higher pH facilitates tyrosine deprotonation.

  • Quenching Solution (Optional): 1.5 M hydroxylamine, pH 8.5.

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).

  • Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE system, Mass Spectrometer (MALDI-TOF or ESI-MS).

Protocol 1: Standard Protein Labeling

This protocol is a starting point and may require optimization depending on the specific protein and desired degree of labeling.

  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer to a final concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines, exchange it into the reaction buffer using a desalting column or dialysis.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride in anhydrous DMSO immediately before use.

  • Bioconjugation Reaction:

    • Add the sulfonyl fluoride stock solution to the protein solution to achieve a desired molar excess (e.g., 10- to 100-fold molar excess of the reagent over the protein).

    • Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching (Optional):

    • To stop the reaction, add hydroxylamine solution to a final concentration of 100 mM and incubate for 1 hour at room temperature.

  • Purification:

    • Remove the unreacted sulfonyl fluoride and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS).

    • Alternatively, perform dialysis against the storage buffer.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Analyze the conjugate by SDS-PAGE to check for integrity and potential aggregation.

    • Confirm covalent modification and determine the degree of labeling using mass spectrometry.

Experimental_Workflow start Start protein_prep Protein Preparation (Buffer Exchange) start->protein_prep reaction Bioconjugation Reaction (Incubate 1-4h) protein_prep->reaction reagent_prep Reagent Preparation (Fresh Stock Solution) reagent_prep->reaction purification Purification (SEC or Dialysis) reaction->purification characterization Characterization (SDS-PAGE, Mass Spec) purification->characterization end End characterization->end

Sources

Method

Application Note: Covalent Fragment Screening Using (1-methyl-1H-pyrazol-3-yl)methanesulfonyl Fluoride

Topic: Application of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride in Chemical Proteomics Content Type: Detailed Application Note and Protocol Audience: Chemical Biologists, Mass Spectrometrists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride in Chemical Proteomics Content Type: Detailed Application Note and Protocol Audience: Chemical Biologists, Mass Spectrometrists, and Drug Discovery Scientists

Abstract & Introduction

The integration of Sulfur-Fluoride Exchange (SuFEx) chemistry into chemical proteomics has revolutionized the discovery of "ligandable" hotspots on the human proteome. This guide details the application of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride (referred to herein as Py-MSF ), a specialized covalent fragment used in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) .

Unlike broad-spectrum probes, Py-MSF combines a "privileged" medicinal chemistry scaffold (the pyrazole ring) with a context-dependent electrophile (the methanesulfonyl fluoride). This unique architecture allows researchers to:

  • Map Ligandable Sites: Identify nucleophilic residues (Tyr, Lys, His, Ser) located in pockets that specifically recognize the pyrazole motif.

  • Scout Kinase Hinge Regions: The 1-methyl-1H-pyrazole moiety mimics the hinge-binding motif of numerous kinase inhibitors (e.g., XO44 analogs), making Py-MSF an excellent "scout fragment" for kinase cysteinome and non-cysteine profiling.

  • Validate SuFEx Reactivity: Serve as a benchmark for tuning the reactivity of heteroaryl-methyl sulfonyl fluorides against proteomes.

Mechanism of Action: Context-Dependent SuFEx

The utility of Py-MSF relies on the SuFEx mechanism, which is distinct from traditional alkylation (e.g., iodoacetamides).

  • Chemical Basis: The sulfonyl fluoride (-SO₂F) warhead is relatively stable in aqueous buffer but becomes hyper-reactive when the pyrazole scaffold binds to a protein pocket, placing the sulfur center in proximity to a nucleophile.

  • Target Residues:

    • Tyrosine (Tyr): Phenolic hydroxyls are the primary targets, often requiring a nearby basic residue to assist deprotonation.

    • Lysine (Lys): Epsilon-amines in catalytic centers (e.g., kinase active sites).

    • Histidine (His) & Serine (Ser): Secondary targets in specific microenvironments.

  • Reaction:

    
    
    (Where R is the (1-methyl-1H-pyrazol-3-yl)methyl group)
    

Experimental Workflow Diagram

The following diagram outlines the "Direct-to-Biology" workflow for screening Py-MSF against purified protein targets or complex lysates.

SuFEx_Workflow cluster_Analysis Analysis Pathways Start Protein Source (Purified Target or Lysate) Incubation Probe Incubation (Py-MSF, 50-200 µM) pH 7.5, 1-4 Hours Start->Incubation Equilibration Intact Path A: Intact Protein MS (Stoichiometry & Kinetics) Incubation->Intact Rapid Screen BottomUp Path B: Bottom-Up Proteomics (Site Identification) Incubation->BottomUp Deep Profiling Bioinf Data Analysis (Variable Mod: +160.02 Da) Intact->Bioinf Deconvolution Digestion Trypsin/LysC Digestion BottomUp->Digestion Enrichment Optional: Biotin-Click Enrichment (If Alkyne Analog Used) Digestion->Enrichment LCMS LC-MS/MS Analysis (DDA/DIA Modes) Digestion->LCMS Enrichment->LCMS LCMS->Bioinf Site Localization

Caption: Workflow for Py-MSF profiling. Path A determines binding stoichiometry (ligandability), while Path B maps the specific amino acid modification site.

Detailed Protocol: Covalent Fragment Screening

Phase 1: Preparation of Py-MSF Stock

Objective: Create a stable, usable stock solution of the electrophile.

  • Solubilization: Dissolve solid (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride (MW ~178.18 g/mol ) in anhydrous DMSO to a concentration of 50 mM .

    • Critical: Avoid protic solvents (MeOH, EtOH) as stock solvents to prevent premature solvolysis.

  • Storage: Aliquot into single-use vials and store at -80°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Phase 2: Intact Protein Screening (Ligandability Assessment)

Objective: Determine if the target protein has a "hotspot" that reacts with Py-MSF.

Materials:

  • Target Protein (Purified, >90% purity) in PBS or HEPES (pH 7.5).

  • LC-MS grade Formic Acid and Acetonitrile.

Protocol:

  • Dilution: Dilute protein to 5 µM in reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl).

    • Note: Avoid buffers with nucleophilic additives (e.g., DTT, mercaptoethanol) or high concentrations of TRIS, which can interfere with labeling. TCEP is the preferred reducing agent.

  • Labeling: Add Py-MSF stock to the protein solution.

    • Screening Conc: 50 µM (10x excess).

    • Dose-Response: 10, 50, 100, 200 µM.

  • Incubation: Incubate at 25°C for 2 hours or 37°C for 1 hour.

  • Quenching: Quench reaction by adding Formic Acid to 1% final concentration or immediately injecting onto LC-MS.

  • Analysis: Perform LC-MS using a C4 column (protein separation).

    • Success Criteria: Observation of a mass shift corresponding to the probe adduct.

    • Mass Shift Calculation:

      • Probe MW: ~178.18 Da

      • Fluoride Loss: -19.00 Da

      • Expected Mass Shift (+Δ): +159.18 Da (Monoisotopic).

Phase 3: Bottom-Up Proteomics (Site Identification)

Objective: Identify the exact residue modified by Py-MSF.

  • Labeling: Perform labeling as in Phase 2 (using 10-20 µg protein).

  • Alkylation/Reduction: Reduce with 5 mM TCEP (30 min) and alkylate cysteines with 10 mM Iodoacetamide (30 min, dark).

  • Precipitation: Acetone precipitate or use S-Trap/SP3 columns to remove excess unreacted probe.

  • Digestion: Digest with Trypsin/LysC (1:50 enzyme:protein ratio) overnight at 37°C.

  • LC-MS/MS: Analyze peptides on a C18 column using a high-resolution mass spectrometer (e.g., Orbitrap Exploris/Eclipse).

    • Gradient: 90 min linear gradient (5-35% B).

Data Analysis & Interpretation

Search Parameters

Configure your search engine (MaxQuant, Proteome Discoverer, or MSFragger) with the following custom modification:

ParameterSetting
Modification Name Pyrazole-Methyl-Sulfonyl (Py-MS)
Composition C5 H7 N2 O2 S
Monoisotopic Mass Shift +159.0228 Da
Target Residues Tyr (Y), Lys (K), His (H), Ser (S), Thr (T)
Type Variable / Dynamic
Neutral Loss None (covalent bond is stable)
Interpreting Results
  • Specificity Check: If multiple residues are modified non-specifically at high concentrations (>200 µM), the probe is acting as a chaotic alkylator. True hits show saturation at lower concentrations.

  • Structural Validation: Map the modified residue onto the PDB structure.

    • Valid Hit: The residue is solvent-accessible or located in a known pocket (e.g., ATP binding site). The pyrazole ring should sterically fit in the adjacent cavity.

    • Artifact: Modification of buried residues suggests protein unfolding.

Case Study Applications

Application A: Kinase Hinge Binders

Py-MSF mimics the aminopyrazole hinge-binding motif found in inhibitors like Crizotinib or the probe XO44.

  • Experiment: Screen Py-MSF against a panel of purified kinases (e.g., SRC, EGFR).

  • Outcome: Labeling of the "Gatekeeper" residue or catalytic Lysine indicates the fragment successfully occupied the ATP pocket.

Application B: Fragment-Based Ligand Discovery (FBLD)

Use Py-MSF as a "seed" fragment.

  • Screen: Identify a hit on a "undruggable" target (e.g., a transcription factor).

  • Elaborate: Synthesize analogs by extending from the pyrazole N-1 or C-4 positions to increase affinity.

  • Displace: Use the covalent Py-MSF signal to screen for reversible binders that compete for the same site (loss of signal = binding of competitor).

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Kitamura, S., et al. (2020). Pyrimidine-based probes for the proteome-wide profiling of kinases. Nature Communications, 11, 1-12. (Describes the XO44 scaffold which relates to pyrazole-sulfonyl fluorides). Link

  • Ray-Soni, A., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments.[1] ACS Chemical Biology, 18(9).[1] Link

  • Hester, K., et al. (2025). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. RSC Medicinal Chemistry.[2] (Discusses Pyrazole-sulfonyl fluoride kinetics). Link

  • Mortenson, P. N., et al. (2018). "Direct-to-Biology" High-Throughput Chemistry. ACS Combinatorial Science.[3] (Methodology for screening crude fragment mixtures). Link

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing hydrolysis of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride during reaction

Technical Support Center: (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride Welcome to the technical support center for (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride

Welcome to the technical support center for (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling this reagent, with a specific focus on mitigating hydrolysis. The question-and-answer format addresses common challenges and provides troubleshooting strategies grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride, and why is its hydrolysis a significant concern?

(1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride is a valuable reagent in modern medicinal chemistry. The pyrazole motif is a "privileged scaffold" found in numerous approved drugs, valued for its metabolic stability and versatile biological activity.[1] The sulfonyl fluoride group (-SO₂F) is a highly useful electrophilic "warhead" for forming covalent bonds with specific amino acid residues (like serine, lysine, or tyrosine) in proteins, making it a key tool in the development of targeted covalent inhibitors.[2][3] This combination of a biologically relevant heterocycle and a reactive functional group makes the compound particularly interesting for drug discovery.[4][5]

Hydrolysis is a major concern because the sulfonyl fluoride moiety, while significantly more stable than its sulfonyl chloride counterpart, is susceptible to reaction with water.[6][7] This reaction converts the reactive sulfonyl fluoride into the corresponding unreactive sulfonic acid, rendering the compound incapable of forming the desired covalent bond with its biological target. This degradation leads to lower reaction yields, inconsistent results in biological assays, and a loss of valuable material. Understanding and controlling hydrolysis is therefore critical for successful experimentation.

Q2: What are the primary factors that cause hydrolysis of my sulfonyl fluoride reagent?

The hydrolysis of a sulfonyl fluoride is a nucleophilic substitution reaction where water attacks the electrophilic sulfur atom. Several factors can accelerate this undesirable process:

  • pH: The rate of hydrolysis is highly pH-dependent. Basic conditions significantly accelerate hydrolysis by increasing the concentration of the more nucleophilic hydroxide ion (OH⁻).[6] While more stable than sulfonyl chlorides, sulfonyl fluorides will still degrade under basic aqueous conditions.[8]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing the compound and running reactions at elevated temperatures will lead to faster degradation.[6]

  • Presence of Water: This is the most direct cause. Trace amounts of water in solvents, reagents, or adsorbed on glassware surfaces can lead to significant hydrolysis over time.[9][10]

  • Buffer Components: Certain buffer components, particularly those with nucleophilic functional groups (e.g., Tris, acetate), can potentially catalyze the hydrolysis reaction.[7]

Q3: How can I quickly assess if my sample of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride has undergone hydrolysis?

A rapid and effective way to check for hydrolysis is by using ¹⁹F NMR spectroscopy. The fluorine atom in the sulfonyl fluoride (-SO₂F) group has a distinct chemical shift. Upon hydrolysis, the S-F bond is cleaved, and the ¹⁹F signal will disappear. The appearance of a new signal corresponding to a fluoride salt (like HF or its conjugate base) may also be observed, though its chemical shift can be variable.

For a more quantitative assessment, LC-MS (Liquid Chromatography-Mass Spectrometry) is ideal. The hydrolyzed product, (1-methyl-1H-pyrazol-3-yl)methanesulfonic acid, will have a different mass and a significantly earlier retention time on a reverse-phase column due to its increased polarity compared to the parent sulfonyl fluoride.

Troubleshooting & Experimental Guides

Q4: My reaction yield is consistently low, and I suspect hydrolysis is the culprit. What is the most critical first step to troubleshoot this issue?

The most critical first step is to rigorously exclude water from your reaction system. Organic chemists are often taught that water is their "worst enemy," and for moisture-sensitive reagents like sulfonyl fluorides, this is certainly true.[11] While sulfonyl fluorides are more robust than many other water-sensitive compounds, assuming they are completely stable to ambient moisture is a common pitfall.

Actionable Protocol: Implementing Anhydrous Reaction Conditions

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours or flame-dry it under vacuum immediately before use.[10] Allow the glassware to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, THF) with a specified water content of <50 ppm. Solvents from a solvent purification system or freshly opened Sure/Seal™ bottles are recommended.[12]

  • Inert Atmosphere: Assemble your reaction apparatus under a positive pressure of inert gas. Use septa to seal flasks and transfer all liquid reagents via syringe.[12] Solid reagents should be added quickly against a counterflow of inert gas or handled in a glove box.[10]

  • Reagent Purity: Ensure all other reagents, especially bases, are anhydrous. For example, if using triethylamine, consider distilling it from calcium hydride before use.

The following diagram illustrates a typical workflow for setting up a reaction under anhydrous conditions to minimize hydrolysis.

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Reaction Setup cluster_reaction Phase 3: Execution start Start dry_glass Oven-Dry or Flame-Dry All Glassware start->dry_glass cool_inert Cool Under Inert Gas (Ar or N₂) dry_glass->cool_inert add_solvent Add Anhydrous Solvent via Syringe cool_inert->add_solvent add_reagents Add Reagents (Substrate, Base, etc.) add_solvent->add_reagents add_sf (1-methyl-1H-pyrazol-3-yl) methanesulfonyl fluoride Addition (Last) add_reagents->add_sf run_rxn Run Reaction at Controlled Temperature add_sf->run_rxn quench Quench Reaction (Anhydrously if needed) run_rxn->quench workup Aqueous Workup quench->workup end_node Proceed to Purification workup->end_node

Caption: Workflow for Minimizing Hydrolysis During Reaction Setup.
Q5: What are the optimal storage conditions for (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride to ensure its long-term stability?

To maximize the shelf-life of your reagent, strict storage protocols are essential. Hydrolysis can occur slowly even in a sealed vial if it was packaged in a normal atmosphere.

ParameterRecommended ConditionRationale
Temperature -20 °C or belowReduces the kinetic rate of potential hydrolysis or other decomposition pathways.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing degradation.
Container Tightly sealed vial with a Teflon-lined capPrevents moisture ingress. Teflon is inert and prevents cap degradation.
Location Desiccator within the freezerProvides a secondary barrier against moisture, especially during temperature fluctuations.

When you need to use the reagent, allow the vial to warm completely to room temperature before opening it. Opening a cold vial will cause atmospheric moisture to condense on the solid, leading to rapid surface hydrolysis.

Q6: I am performing a reaction in an aqueous buffer for a biological application. How can I balance reagent stability with reaction necessity?

This is a common challenge when using sulfonyl fluorides as covalent probes in biological systems.[13][14] While complete exclusion of water isn't possible, you can optimize conditions to give your reaction the best chance of success.

  • pH Control: Maintain the pH as close to neutral (pH 7.0-7.5) as possible. Avoid basic buffers (pH > 8), which dramatically accelerate hydrolysis.[15]

  • Prepare Stock Solutions in Anhydrous Solvent: Prepare a concentrated stock solution of the sulfonyl fluoride in an anhydrous, water-miscible solvent like DMSO or DMF. Add this stock solution to the aqueous buffer immediately before starting the experiment to minimize the time the compound spends in the aqueous environment.

  • Temperature Management: Perform the reaction at the lowest temperature compatible with your biological system (e.g., 4 °C or room temperature, avoiding 37 °C if possible).[13]

  • Run Controls: Always run a control experiment where you pre-incubate the sulfonyl fluoride in the reaction buffer for the duration of the experiment before adding your target protein. Comparing the results of this control to the main experiment will help you quantify how much of your observed effect is lost due to hydrolysis.

The diagram below illustrates the key degradation pathway you are trying to avoid.

Caption: The Hydrolytic Degradation Pathway.

By carefully controlling these parameters, you can effectively minimize the hydrolysis of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride, ensuring more reliable and reproducible results in your research.

References

  • Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • University of Utah Department of Chemistry. (n.d.). Water Sensitive Reactions. Utah Tech University.
  • ResearchGate. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity.
  • ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).
  • Angeli, A., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC.
  • ResearchGate. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Pellegrino, M., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed.
  • Luebking, A., et al. (n.d.). SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride. PMC.
  • BenchChem. (2025). Issues with 2-phenoxyethane-1-sulfonyl fluoride stability in aqueous solutions. BenchChem.
  • Paliotti, M., et al. (n.d.).
  • Fernandes, P. A. C., et al. (n.d.). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • ResearchGate. (n.d.). Substrate scope for the synthesis of sulfonyl fluorides.
  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
  • Boyd, S. G., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH.
  • Lirias. (n.d.). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias.
  • Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • Nature. (n.d.). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Aberlin, M. E., & Bunton, C. A. (n.d.). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.). A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. Organic & Biomolecular Chemistry.
  • Li, Y., et al. (2022). A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. Organic & Biomolecular Chemistry.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.
  • Beilstein Journal of Organic Chemistry. (n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry.
  • Dong, J., et al. (2023). Sulfur fluoride exchange. PMC - NIH.
  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Li, C.-J. (2021). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Royal Society of Chemistry.
  • Environment, Health & Safety. (n.d.). Water Sensitive Chemicals. University of California, Berkeley.
  • ACS Publications. (2023). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. YouTube.
  • Pirrung, M. C. (2006). Organic Synthesis “On Water”.
  • Drug Discovery Resources. (n.d.). Fluorine in drug discovery: Role, design and case studies. Drug Discovery Resources.
  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[13][16]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed.

  • ScienceDirect. (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ScienceDirect.
  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl Fluoride versus Sulfonyl Chlorides for Researchers and Drug Development Professionals

Introduction In the landscape of modern drug discovery and chemical biology, the precise control of reactivity is paramount. Covalent inhibitors, in particular, have seen a resurgence, with a demand for warheads that are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the precise control of reactivity is paramount. Covalent inhibitors, in particular, have seen a resurgence, with a demand for warheads that are both stable under physiological conditions and sufficiently reactive to engage their biological targets.[1] Traditionally, sulfonyl chlorides have been a mainstay for the formation of sulfonamides, a common motif in pharmaceuticals.[2] However, the emergence of sulfur(VI) fluoride exchange (SuFEx) click chemistry has propelled sulfonyl fluorides to the forefront as a compelling alternative.[3] This guide provides an in-depth, objective comparison of the reactivity of a specific heterocyclic sulfonyl fluoride, (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride, with its sulfonyl chloride counterparts. We will delve into the underlying principles governing their reactivity, supported by available experimental evidence and theoretical considerations, to provide a clear framework for researchers selecting the optimal reagent for their applications.

The Contenders: A Structural Overview

At the heart of this comparison are two electrophilic species designed to react with nucleophiles to form stable sulfonyl linkages.

(1-methyl-1H-pyrazol-3-yl)methanesulfonyl Fluoride: This molecule features a sulfonyl fluoride moiety attached to a methyl group, which is in turn connected to a 1-methyl-1H-pyrazole ring. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry.[4]

Sulfonyl Chlorides: These are the more traditional reagents, with a chlorine atom as the leaving group on the sulfonyl sulfur. For the purpose of this guide, we will consider the analogous (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride[5] and other relevant alkyl and aryl sulfonyl chlorides.

Core Principles of Reactivity: Stability Meets "Click-able" Reactivity

The fundamental difference in reactivity between sulfonyl fluorides and sulfonyl chlorides stems from the nature of the sulfur-halogen bond. The S-F bond is significantly stronger and less polarized than the S-Cl bond. This has profound implications for the stability and reactivity of these compounds.

Enhanced Stability of Sulfonyl Fluorides

Sulfonyl fluorides exhibit remarkable stability compared to their chloride analogs. They are notably resistant to hydrolysis and thermolysis.[6] This enhanced stability can be attributed to the high strength of the S-F bond. For instance, while many sulfonyl chlorides readily decompose in the presence of water, sulfonyl fluorides can often be handled in aqueous environments, a significant advantage in biological applications.[3][6] This stability is not merely an academic curiosity; it translates to practical benefits such as longer shelf-life and compatibility with a broader range of reaction conditions.

Tunable Reactivity for Selective Targeting

While exceptionally stable, the S-F bond is not inert. Its reactivity can be "unleashed" under specific conditions, a concept central to SuFEx chemistry.[1] This "latent reactivity" allows for exquisite control over covalent bond formation. Sulfonyl fluorides generally require a more potent nucleophile or catalysis to react compared to the more promiscuous sulfonyl chlorides.[7] This selectivity is a key advantage in complex biological systems, where off-target reactions can lead to toxicity. Sulfonyl fluorides have been shown to selectively react with specific amino acid residues in proteins, such as lysine, tyrosine, and histidine, making them valuable tools for developing targeted covalent inhibitors.

The Influence of the Pyrazole Moiety: An Electronic Perspective

The 1-methyl-1H-pyrazol-3-yl group is not an innocent bystander in these reactions. Its electronic properties play a crucial role in modulating the electrophilicity of the sulfonyl sulfur and, consequently, the reactivity of the entire molecule.

The pyrazole ring is an electron-rich heterocycle. However, the precise electronic effect at the 3-position is nuanced. The overall electron density of the pyrazole ring is decreased by the presence of the two electronegative nitrogen atoms compared to pyrrole. Specifically, the C4 position is electron-rich, while the C3 and C5 positions are relatively electron-deficient.[8] This suggests that the 1-methyl-1H-pyrazol-3-yl group, when attached to the methanesulfonyl moiety, will likely exert an electron-withdrawing effect, thereby increasing the electrophilicity of the sulfonyl sulfur. This would, in principle, enhance the reactivity of both the sulfonyl fluoride and the sulfonyl chloride.

Experimental Insights and Data-Driven Comparisons

Hydrolytic Stability: A Clear Win for the Fluoride

Studies on various heteroaromatic sulfonyl halides have consistently demonstrated the superior hydrolytic stability of sulfonyl fluorides over sulfonyl chlorides.[9] For example, many heterocyclic sulfonyl chlorides are prone to decomposition via hydrolysis by trace amounts of water, whereas their fluoride counterparts remain stable for extended periods.[9] We can confidently extrapolate that (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride will be significantly more resistant to hydrolysis than its chloride analog.

Table 1: Qualitative Comparison of Stability

Feature(1-methyl-1H-pyrazol-3-yl)methanesulfonyl Fluoride(1-methyl-1H-pyrazol-3-yl)methanesulfonyl Chloride
Hydrolytic Stability HighLow to Moderate
Thermal Stability HighModerate
Resistance to Reduction HighModerate
Reactivity with Nucleophiles: A Balancing Act

The enhanced stability of sulfonyl fluorides translates to a more controlled and selective reactivity profile. Sulfonyl chlorides are generally more reactive towards a broader range of nucleophiles. This high reactivity can be advantageous for rapid reactions with less reactive nucleophiles but can also lead to a lack of selectivity and unwanted side reactions.

In contrast, the reaction of sulfonyl fluorides often requires activation, either through the use of a strong nucleophile, a catalyst, or by taking place in a specific microenvironment, such as the active site of an enzyme.[7] This provides a "Goldilocks" level of reactivity – stable enough to persist in a biological milieu but reactive enough to form a covalent bond with its intended target.

The SuFEx-type reaction of pyrazole-containing sulfonyl fluorides with various nucleophiles has been demonstrated. For instance, pyrazolyl aliphatic sulfonyl fluorides have been shown to react with morpholine, phenol, and methanol to form the corresponding sulfonamides and sulfonates in good to excellent yields.[10]

Experimental Protocols: A Guide to Synthesis and Reaction

Synthesis of Pyrazole-Containing Sulfonyl Halides

The synthesis of pyrazole-containing sulfonyl fluorides can be achieved through various methods, including the copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (ESF).[10]

DOT Diagram: Synthetic Workflow for Pyrazole Sulfonyl Fluoride

G cluster_0 Synthesis of Pyrazole Sulfonyl Fluoride Start α-Diazocarbonyl Compound + Ethenesulfonyl Fluoride (ESF) Reaction Copper-Catalyzed Cascade Reaction Start->Reaction Cu catalyst Product Pyrazole-Containing Aliphatic Sulfonyl Fluoride Reaction->Product

Caption: General workflow for the synthesis of pyrazole-containing sulfonyl fluorides.

The corresponding sulfonyl chlorides can often be prepared from the corresponding sulfonic acids or their salts using standard chlorinating agents like thionyl chloride or oxalyl chloride. A commercial source for (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride is also available.[5]

General Protocol for Comparing Reactivity with an Amine

To empirically compare the reactivity of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride and its corresponding chloride, a straightforward experiment can be conducted using a model amine nucleophile.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare equimolar solutions of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride and (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride in a suitable aprotic solvent (e.g., acetonitrile). Prepare a solution of a model amine (e.g., benzylamine) in the same solvent, typically in a slight excess (e.g., 1.2 equivalents).

  • Reaction Setup: In separate reaction vessels, add the amine solution to the sulfonyl halide solutions at a controlled temperature (e.g., room temperature).

  • Monitoring the Reaction: Monitor the progress of each reaction over time using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. This will allow for the determination of the rate of consumption of the starting materials and the formation of the sulfonamide product.

  • Data Analysis: By comparing the reaction rates, a quantitative measure of the relative reactivity of the sulfonyl fluoride and sulfonyl chloride can be obtained.

DOT Diagram: Experimental Workflow for Reactivity Comparison

G cluster_0 Reactivity Comparison Workflow cluster_1 Sulfonyl Fluoride Reaction cluster_2 Sulfonyl Chloride Reaction SF_Start (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride + Benzylamine SF_Reaction Reaction Monitoring (HPLC/NMR) SF_Start->SF_Reaction SF_End Sulfonamide Product SF_Reaction->SF_End Analysis Compare Reaction Rates SF_Reaction->Analysis SC_Start (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride + Benzylamine SC_Reaction Reaction Monitoring (HPLC/NMR) SC_Start->SC_Reaction SC_End Sulfonamide Product SC_Reaction->SC_End SC_Reaction->Analysis

Sources

Comparative

A Comparative Guide to Selectivity Profiling: The Case of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl Fluoride versus Other Covalent Warheads

Introduction: The Renaissance of Covalent Inhibition and the Imperative of Selectivity In the landscape of modern drug discovery, covalent inhibitors have undergone a significant renaissance. Once sidelined due to concer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of Covalent Inhibition and the Imperative of Selectivity

In the landscape of modern drug discovery, covalent inhibitors have undergone a significant renaissance. Once sidelined due to concerns over potential toxicity from indiscriminate off-target reactions, a new generation of targeted covalent inhibitors (TCIs) has emerged, exemplified by the clinical success of drugs targeting kinases and other challenging proteins.[1][2][3] The core principle of a TCI is a two-step mechanism: an initial, reversible binding event governed by non-covalent interactions, followed by the formation of a stable, covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target protein.[4][5] This mechanism can confer significant advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets often considered "undruggable" by non-covalent ligands.[6][7]

However, the power of covalent inhibition is inextricably linked to its precision. The ultimate success of a TCI hinges on its selectivity profile—its ability to react with the intended target while minimizing engagement with other proteins in the vast and complex cellular proteome.[8][9] This guide provides an in-depth technical framework for evaluating the selectivity of a novel covalent warhead, (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride , by objectively comparing its projected performance and profiling strategy against established covalent warheads. We will delve into the causality behind experimental choices, provide validated protocols, and present a clear, data-driven approach for researchers, scientists, and drug development professionals.

The Emergence of Sulfonyl Fluorides: Expanding the Covalent Targeting Toolkit

For years, the development of covalent inhibitors was largely dominated by warheads targeting cysteine, the most nucleophilic amino acid under physiological conditions.[6] Warheads like acrylamides and vinyl sulfones became mainstays in the field. The advent of sulfonyl fluorides (SFs) as privileged warheads has significantly broadened the scope of covalent drug discovery.[10][11] SFs exhibit a unique balance of aqueous stability and reactivity, enabling them to form covalent bonds not only with serine (as in classic protease inhibitors) but also with a wider array of nucleophilic residues, including tyrosine, lysine, threonine, and histidine, depending on the local microenvironment of the protein binding pocket.[11][12] This versatility opens up a vast, previously inaccessible portion of the proteome for covalent targeting.

Focus Warhead: (1-methyl-1H-pyrazol-3-yl)methanesulfonyl Fluoride

The subject of our analysis, (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride, is an alkylsulfonyl fluoride. Its structure suggests several key properties:

  • Reactivity: As an alkylsulfonyl fluoride, it is generally expected to be less intrinsically reactive than its arylsulfonyl fluoride counterparts. This attenuated reactivity can be a significant advantage, reducing the likelihood of off-target modifications and making selectivity more dependent on the non-covalent binding affinity (Ki) for the target protein.[13]

  • Scaffold: The (1-methyl-1H-pyrazol-3-yl)methyl scaffold is a well-established motif in medicinal chemistry. Pyrazole rings are versatile, capable of engaging in various non-covalent interactions (e.g., hydrogen bonding, pi-stacking) and can be readily functionalized to optimize binding affinity and selectivity for a specific protein target.[14][15]

The central hypothesis is that this warhead combines the broad residue-targeting potential of the sulfonyl fluoride with the tunable binding properties of a pyrazole scaffold, offering a promising platform for developing highly selective covalent inhibitors.

A Comparative Landscape of Covalent Warheads

To properly evaluate a new electrophile, it must be benchmarked against established alternatives. The choice of warhead is a critical decision in drug design, influencing potency, selectivity, and potential liabilities.

Warhead ClassTarget Residue(s)MechanismIntrinsic ReactivityKey AdvantagesPotential Disadvantages
Acrylamides CysteineMichael AdditionModerate to HighWell-understood chemistry; robust reactivity with cysteine.Potential for off-target reactions with glutathione and other cellular nucleophiles; limited to cysteine targeting.[1]
Vinyl Sulfones CysteineMichael AdditionModerateGenerally good stability and reactivity for cysteine.Primarily limited to cysteine; potential for off-target reactivity.[16]
Aryl Sulfonyl Fluorides Ser, Tyr, Lys, Thr, HisSuFEx ChemistryHighBroad residue targeting; reactivity can be tuned by aryl ring electronics.[13]Higher intrinsic reactivity may lead to lower selectivity; potential hydrolytic instability.[13]
Alkyl Sulfonyl Fluorides Ser, Tyr, Lys, Thr, HisSuFEx ChemistryLow to ModerateBroad residue targeting; lower intrinsic reactivity enhances dependence on binding affinity for selectivity.[17]May require strong binding affinity to achieve sufficient reaction rates.
(1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride (Hypothesized) Ser, Tyr, Lys, Thr, HisSuFEx ChemistryLow to ModerateCombines broad residue targeting with a highly tunable medicinal chemistry scaffold (pyrazole).Lower reactivity may necessitate highly optimized non-covalent binding.

Experimental Blueprint for Comprehensive Selectivity Profiling

A multi-tiered, systematic approach is required to build a complete and trustworthy selectivity profile for a novel covalent inhibitor. This process moves from simple biochemical validation to complex, proteome-wide analysis.

G cluster_0 Tier 1: Biochemical Characterization cluster_1 Tier 2: Proteome-Wide Selectivity cluster_2 Tier 3: In-Cell Target Engagement Kinetic_Assay Kinetic Assays (kinact / Ki) Intact_MS Intact Protein MS Kinetic_Assay->Intact_MS Confirms covalent modification Cell_Lysate Treat Cell Lysate with Inhibitor Intact_MS->Cell_Lysate Proceed if target is modified Chemoproteomics Chemoproteomic Profiling (e.g., Competitive ABPP) Cell_Lysate->Chemoproteomics LC_MS_MS LC-MS/MS Analysis Chemoproteomics->LC_MS_MS Data_Analysis Data Analysis & Target Identification LC_MS_MS->Data_Analysis Live_Cells Treat Live Cells with Inhibitor Data_Analysis->Live_Cells Validate targets in cellular context Cell_Lysis Cell Lysis Live_Cells->Cell_Lysis In_Cell_Chemoproteomics In-Cell Chemoproteomics Cell_Lysis->In_Cell_Chemoproteomics In_Cell_Chemoproteomics->LC_MS_MS

Figure 1: A tiered workflow for covalent inhibitor selectivity profiling.

Tier 1, Protocol 1: Determination of Covalent Kinetics (kinact/Ki)

Expertise & Rationale: Before assessing selectivity, it's crucial to understand the inhibitor's potency and reaction rate against its intended target. The time-dependent IC50 is a common measure, but the second-order rate constant, kinact/Ki, provides a more accurate measure of covalent efficiency, dissecting the initial binding affinity (Ki) from the maximal rate of inactivation (kinact).[18] This parameter is essential for comparing different warheads and for interpreting structure-activity relationships (SARs).[3][18]

Methodology:

  • Reagents & Equipment:

    • Purified target enzyme

    • Substrate for the enzyme (preferably fluorogenic or chromogenic)

    • Assay buffer (optimized for enzyme stability and activity)

    • Test inhibitor ((1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride) and reference inhibitors (e.g., an acrylamide-based inhibitor)

    • Microplate reader capable of kinetic measurements

  • Procedure (Continuous Assay):

    • Prepare a dilution series of the inhibitor in the assay buffer.

    • In a microplate, add the enzyme to each well containing the inhibitor dilutions (and a vehicle control).

    • Immediately add the substrate to initiate the reaction.

    • Monitor the reaction progress (e.g., fluorescence increase) over time in the plate reader. The assay must be optimized to ensure the uninhibited reaction remains linear for the duration of the experiment.[19]

    • Plot the reaction progress (product formation vs. time) for each inhibitor concentration.

    • For each concentration, fit the initial part of the curve to determine the observed rate constant (kobs).

    • Plot kobs versus the inhibitor concentration [I]. Fit this data to the Michaelis-Menten equation for covalent inhibitors: kobs = kinact * [I] / (Ki + [I])

    • From this fit, the values for kinact and Ki can be determined, allowing for the calculation of the covalent efficiency constant (kinact/Ki).[20]

Tier 2, Protocol 2: Competitive Chemoproteomic Profiling

Expertise & Rationale: This is the gold standard for assessing selectivity. Chemoproteomics allows for the unbiased, proteome-wide identification of inhibitor targets in a complex biological sample (e.g., a cell lysate).[21][22][23] In a competitive profiling experiment, we pre-treat the proteome with our test inhibitor, which will bind to its on- and off-targets. We then add a broad-spectrum, biotinylated probe that reacts with the same class of amino acid residues. Proteins that were engaged by our test inhibitor will show reduced labeling by the probe. This reduction can be quantified by mass spectrometry to reveal the inhibitor's target profile.[24]

Methodology:

  • Reagents & Equipment:

    • Cell lysate (e.g., from a relevant cancer cell line)

    • Test inhibitor and vehicle control (DMSO)

    • Broad-spectrum activity-based probe (ABP) with a biotin tag (e.g., a cysteine-reactive iodoacetamide-biotin probe or a serine-hydrolase-reactive fluorophosphonate-biotin probe)

    • Streptavidin-coated agarose beads

    • Mass Spectrometry grade trypsin

    • Reagents for protein digestion and peptide cleanup (DTT, iodoacetamide, urea, formic acid)

    • High-resolution LC-MS/MS system (e.g., Orbitrap or Q-TOF)

  • Procedure:

    • Inhibitor Treatment: Aliquot equal amounts of cell lysate protein. Treat samples with varying concentrations of the test inhibitor or vehicle control for a defined period (e.g., 1 hour at room temperature).

    • Probe Labeling: Add the biotinylated ABP to all samples and incubate to label the remaining available nucleophilic sites.

    • Protein Enrichment: Add streptavidin beads to each sample to enrich for biotin-labeled proteins. Incubate with gentle rotation.

    • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.

    • On-Bead Digestion: Resuspend the beads in a denaturation buffer (e.g., 8M urea). Reduce disulfide bonds with DTT, alkylate free cysteines with iodoacetamide, and then dilute the urea to allow for overnight digestion with trypsin.

    • Peptide Analysis: Collect the resulting peptides. Analyze the samples via LC-MS/MS. The mass spectrometer will identify and quantify thousands of peptides from the enriched proteins.[25][26]

    • Data Analysis: Use specialized software to quantify the relative abundance of each identified peptide across the different treatment conditions. A significant decrease in a peptide's signal in the inhibitor-treated sample compared to the vehicle control indicates it is a target. The dose-dependence of this reduction confirms the engagement.[24]

G cluster_0 Sample Preparation cluster_1 Competitive Labeling & Enrichment cluster_2 Analysis & Quantification Lysate_Veh Cell Lysate + Vehicle (DMSO) Probe_Labeling Add Biotinylated Activity-Based Probe Lysate_Veh->Probe_Labeling Lysate_Inh Cell Lysate + Inhibitor Lysate_Inh->Probe_Labeling Enrichment Streptavidin Pulldown Probe_Labeling->Enrichment Digestion On-Bead Digestion (Trypsin) Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quantification Peptide Quantification LCMS->Quantification Target_ID Target Identification (Signal Ratio < 1) Quantification->Target_ID

Figure 2: Workflow for competitive chemoproteomic profiling.

Conclusion: A Framework for Rational Design

The development of the next generation of covalent medicines depends on a deep, quantitative understanding of their selectivity. A novel warhead like (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride offers exciting potential, combining the broad targeting capabilities of sulfonyl fluorides with a proven medicinal chemistry scaffold. However, its true value can only be unlocked through rigorous, multi-tiered profiling.

By systematically applying biochemical kinetic analyses to understand on-target efficiency and leveraging the power of chemoproteomics to map the entire landscape of cellular interactions, researchers can build a comprehensive and trustworthy selectivity profile.[9][21] This data-driven approach not only de-risks potential liabilities early in the discovery process but also provides critical insights that guide the rational design of safer, more effective covalent therapeutics. The protocols and comparative framework outlined in this guide provide a robust blueprint for any team seeking to explore and validate novel covalent warheads.

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Validation

A Senior Application Scientist's Guide: Validating Covalent Inhibition with (1-methyl-1H-pyrazol-3-yl)methanesulfonyl Fluoride Probes

For researchers, scientists, and drug development professionals navigating the landscape of targeted covalent inhibitors, the robust validation of a probe's mechanism and selectivity is paramount. The resurgence of coval...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of targeted covalent inhibitors, the robust validation of a probe's mechanism and selectivity is paramount. The resurgence of covalent drugs, driven by their potential for high potency and prolonged pharmacodynamic effects, demands a validation workflow that is both rigorous and unambiguous.[1][2] This guide provides an in-depth comparison and a multi-pillar experimental framework for validating covalent inhibitors, with a focus on the versatile class of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride probes.

The Probe: Understanding (1-methyl-1H-pyrazol-3-yl)methanesulfonyl Fluoride

The utility of a covalent probe is defined by its reactivity and target selectivity. While traditional electrophiles like acrylamides have been invaluable, their reactivity is largely confined to the nucleophilic thiol of cysteine residues.[1] Sulfonyl fluorides (SFs) have emerged as exceptionally powerful warheads due to their ability to form stable covalent bonds with a broader range of nucleophilic amino acids, including tyrosine, lysine, serine, and histidine.[3][4] This is accomplished through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry reaction where a protein nucleophile displaces the fluoride from the sulfur(VI) center.[5]

The (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride probe leverages this reactivity. The pyrazole moiety, an electron-rich aromatic heterocycle, modulates the electrophilicity of the sulfonyl group, providing a "Goldilocks" reactivity that is stable enough for biological systems yet reactive enough to engage its target.[4] This contrasts with more indiscriminate electrophiles that can lead to off-target toxicity.

Mechanism of Covalent Modification

The reaction proceeds via nucleophilic attack by an amino acid side chain (e.g., the hydroxyl of tyrosine or the amine of lysine) on the sulfur atom of the sulfonyl fluoride. This forms a stable sulfonate or sulfonamide linkage, releasing a fluoride ion.

Caption: Covalent modification via Sulfur(VI) Fluoride Exchange (SuFEx).

Comparative Analysis of Covalent Warheads

The choice of electrophile is a critical design element. The table below compares the (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride probe with other commonly used covalent warheads.

Electrophilic WarheadPrimary Target ResiduesRelative ReactivityKey Characteristics & Considerations
(1-methyl-1H-pyrazol-3-yl) methanesulfonyl fluoride Tyr, Lys, Ser, His[4][6]Tunable / ModerateBroader target scope beyond cysteine; stable in biological media; reactivity can be tuned by substituents.
Acrylamide Cysteine[1]High"Michael Acceptor"; highly reactive with soft nucleophiles; potential for off-target reaction with glutathione.
Chloroacetamide CysteineHighGenerally more reactive and less selective than acrylamides; can be prone to hydrolysis.
Vinyl Sulfone/Sulfonamide CysteineModerate"Michael Acceptor"; generally more stable and less reactive than acrylamides.

A Multi-Pillar Framework for Covalent Validation

No single experiment is sufficient to validate a covalent inhibitor.[7] A robust validation strategy rests on three distinct but interconnected pillars, moving from initial confirmation of covalent binding to a deep understanding of kinetic behavior and proteome-wide selectivity.

Validation_Workflow cluster_1 cluster_2 cluster_3 Pillar1 Pillar 1: Confirm Covalent Adduct Pillar2 Pillar 2: Quantify Reactivity IntactMS Intact Protein MS (Confirms Mass Shift) Pillar1->IntactMS Pillar3 Pillar 3: Define Selectivity Kinetics Kinetic Assays (Determine kinact/KI) Pillar2->Kinetics Chemoproteomics Competitive Chemoproteomics (Proteome-wide Profile) Pillar3->Chemoproteomics PeptideMS Peptide Mapping MS/MS (Identifies Site) IntactMS->PeptideMS Xray X-Ray Crystallography (Structural Proof) PeptideMS->Xray

Caption: The three-pillar workflow for validating covalent inhibitors.

Pillar 1: Experimental Protocols for Confirming Covalent Adducts

The foundational step is to obtain direct, physical evidence of the covalent bond.

Technique 1: Intact Protein Mass Spectrometry
  • Causality & Rationale: This is the most direct and often first experiment to confirm covalent modification.[8][9] By measuring the total mass of the protein before and after incubation with the inhibitor, a mass increase corresponding precisely to the molecular weight of the probe confirms that a covalent event has occurred.

  • Detailed Protocol:

    • Sample Preparation: Incubate the purified target protein (e.g., 5-10 µM) with a 5- to 10-fold molar excess of the (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride probe. Incubate a control sample with vehicle (e.g., DMSO) alone. Reaction times can vary from 30 minutes to several hours at room temperature or 37°C.

    • Desalting: Quickly remove excess, non-covalently bound probe and buffer salts using a C4 ZipTip or rapid buffer exchange column. This step is critical for obtaining high-quality spectra.

    • LC-MS Analysis: Analyze the desalted protein using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolution: Use deconvolution software to convert the raw mass-to-charge (m/z) spectrum into a zero-charge mass spectrum.

  • Data Interpretation: Compare the deconvoluted mass of the treated sample to the control. A mass shift equal to the molecular weight of the probe (minus the mass of the leaving group, Fluorine) is definitive evidence of a 1:1 covalent adduct.

Technique 2: Peptide Mapping by LC-MS/MS
  • Causality & Rationale: While intact mass confirms if binding occurred, peptide mapping reveals where it occurred.[8] This is essential for confirming that the modification is at the intended site within the protein's binding pocket and not at a random, surface-exposed residue.

  • Detailed Protocol:

    • Adduct Formation: Form the protein-inhibitor adduct as described in the intact mass protocol.

    • Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide) to ensure complete digestion.

    • Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.

    • LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will isolate and fragment peptide ions.

    • Database Searching: Use search algorithms (e.g., Mascot, Sequest) to match the fragmentation spectra against the protein's sequence. Crucially, the search parameters must include a variable modification on potential target residues (Tyr, Lys, Ser, His) corresponding to the mass of the covalent probe.

  • Data Interpretation: The software will identify the specific peptide containing the mass modification. Manual inspection of the MS/MS spectrum, showing a series of fragment ions (b- and y-ions) shifted by the probe's mass, provides unambiguous identification of the modified amino acid.[10]

Technique 3: X-Ray Crystallography
  • Causality & Rationale: This technique provides the ultimate, high-resolution structural proof of covalent modification.[11][12] It allows visualization of the covalent bond itself, the specific residue it's attached to, and the orientation of the inhibitor within the binding pocket, which is invaluable for structure-based drug design.

  • Detailed Protocol:

    • Complex Formation: To obtain crystals of the complex, one can either co-crystallize the protein with the inhibitor or soak pre-existing apo-protein crystals in a solution containing the inhibitor.[13][14]

      • Co-crystallization: Incubate the purified protein with a 2- to 5-fold molar excess of the probe for a sufficient time to ensure complete adduct formation before setting up crystallization screens.

      • Soaking: Transfer apo-crystals into a cryo-protectant solution containing the probe (typically 1-10 mM) for a period ranging from minutes to hours.

    • Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

    • Structure Solution and Refinement: Process the diffraction data and solve the structure, typically by molecular replacement using the apo-protein structure. Refine the model against the data.

  • Data Interpretation: Clear, continuous electron density will be observed between the target amino acid side chain and the inhibitor, which can be modeled as a covalent bond. The absence of density for the fluoride atom and the refined bond lengths and angles confirm the covalent linkage.

Pillar 2: Experimental Protocol for Quantifying Reactivity

  • Causality & Rationale: For covalent inhibitors, a simple IC50 value is misleading as it is time-dependent. The true measure of potency is the second-order rate constant kinact/KI, which represents the efficiency of covalent modification.[1][15] KI is the initial reversible binding affinity, and kinact is the maximum rate of inactivation.[16][17] A high kinact/KI value indicates a highly efficient and potent covalent inhibitor.

  • Detailed Protocol (Time-Dependent Inhibition Assay):

    • Assay Setup: Prepare a series of reactions containing a fixed concentration of the target enzyme and varying concentrations of the (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride probe (typically spanning a range from 0.1x to 10x the expected KI). Include a vehicle-only (0% inhibition) control.

    • Pre-incubation: Pre-incubate the enzyme and inhibitor mixtures for various, precisely timed intervals (e.g., 0, 5, 15, 30, 60 minutes).

    • Initiate Reaction: At the end of each pre-incubation period, initiate the enzymatic reaction by adding a saturating concentration of the substrate.

    • Measure Activity: Monitor product formation over a short period, ensuring the initial velocity (vi) is linear.

    • Data Analysis:

      • For each inhibitor concentration, plot the natural log (ln) of the percent remaining enzyme activity against the pre-incubation time. The slope of each line will be the negative of the observed rate of inactivation (-kobs).

      • Plot the calculated kobs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (KI + [I]).

      • This non-linear regression will yield the values for kinact and KI.[18][19]

Pillar 3: Experimental Protocol for Defining Selectivity

  • Causality & Rationale: A potent inhibitor is only useful if it is also selective. It's crucial to demonstrate that the probe modifies its intended target with high preference over other proteins in a complex biological system.[20] Competitive chemoproteomics is the gold standard for assessing proteome-wide selectivity.[21][22]

  • Detailed Protocol (Competitive Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling - isoTOP-ABPP):

    • Cell/Lysate Treatment: Incubate live cells or cell lysate with varying concentrations of the (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride probe. A vehicle-treated sample serves as the control.

    • Broad-Spectrum Probe Labeling: Lyse the cells (if treated live) and treat all samples with a broad-spectrum, alkyne-tagged covalent probe that reacts with the same class of amino acids (e.g., a general sulfonyl fluoride probe). This "reporter" probe will label all accessible sites that were not already blocked by the test inhibitor.

    • Click Chemistry: Use a copper-catalyzed click reaction to attach a biotin tag (containing an isotopic label for quantification, e.g., TEV-biotin) to the alkyne-tagged reporter probe.

    • Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads. Digest the enriched proteins on-bead with trypsin.

    • Quantitative LC-MS/MS: Analyze the resulting peptides by quantitative mass spectrometry. Compare the isotopic ratios for each identified peptide between the inhibitor-treated and vehicle-treated samples.

  • Data Interpretation: A decrease in the signal for a specific peptide in the inhibitor-treated sample indicates that the test probe blocked that site from being labeled by the reporter probe. Plotting the signal reduction against the inhibitor concentration generates a dose-response curve for every potential target in the proteome, allowing for the simultaneous assessment of on-target engagement and off-target activity.

Competitive_Profiling cluster_control Vehicle Control cluster_inhibitor Inhibitor Treated start Cell Lysate control_treat Add Vehicle (DMSO) start->control_treat inhibitor_treat Add Test Inhibitor (Pyrazole-SF) start->inhibitor_treat control_probe Add Alkyne-tagged Reporter Probe control_treat->control_probe control_result Target is Labeled control_probe->control_result end Click Chemistry, Enrichment & MS control_result->end inhibitor_probe Add Alkyne-tagged Reporter Probe inhibitor_treat->inhibitor_probe inhibitor_result Target is Blocked inhibitor_probe->inhibitor_result inhibitor_result->end

Caption: Workflow for competitive chemoproteomic profiling.

Conclusion

The (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride probe offers a significant advantage for chemical biology and drug discovery, expanding the targetable space of the proteome beyond the traditional cysteine-focused approaches. However, its utility is entirely dependent on a rigorous, multi-faceted validation strategy. By systematically applying the three pillars of validation—confirming the covalent adduct, quantifying reactivity, and defining selectivity—researchers can build an unassailable case for their probe's mechanism of action, ensuring that the biological insights gained are both accurate and reliable.

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Comparative

A Crystallographic Compass: Navigating the Binding Modes of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl Fluoride and its Covalent Kin

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of covalent inhibitors, sulfonyl fluorides have emerged as a versatile class of w...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent inhibitors, sulfonyl fluorides have emerged as a versatile class of warheads capable of forming stable covalent bonds with a range of nucleophilic amino acid residues within protein targets.[1] Their unique balance of stability and reactivity makes them valuable tools in drug discovery and chemical biology.[1][2] This guide provides a comprehensive analysis of the crystallographic evidence for the binding modes of sulfonyl fluoride inhibitors, with a specific focus on understanding the potential interactions of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride. While a crystal structure for this specific inhibitor is not yet publicly available, by examining the existing structural data for analogous compounds, we can construct a robust model for its binding behavior and compare it with established alternatives.

The Sulfonyl Fluoride Warhead: A Privileged Electrophile

Sulfonyl fluorides (R-SO₂F) are distinguished by their ability to react with nucleophilic serine, threonine, lysine, and tyrosine residues in proteins.[1][3] This reactivity profile is broader than that of more common cysteine-targeting covalent warheads. The mechanism of inhibition involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct.[1] This covalent modification is generally considered irreversible under physiological conditions.

Crystallographic Snapshots of Sulfonyl Fluoride Binding

To date, several crystal structures of proteins covalently modified by sulfonyl fluoride inhibitors have been deposited in the Protein Data Bank (PDB), providing invaluable insights into their binding modes. These structures reveal how the specific recognition elements of the inhibitor guide the sulfonyl fluoride warhead to the target residue and how the covalent bond is formed.

A curated selection of these structures, highlighting the diversity of targets and binding interactions, is presented below.

PDB IDTarget ProteinInhibitorModified ResidueResolution (Å)Key Interactions
1EXW Palmitoyl-Protein Thioesterase 1 (PPT1)Palmityl Sulfonyl FluorideSer1151.80The aliphatic tail of the inhibitor occupies a hydrophobic channel, positioning the sulfonyl fluoride for attack by the catalytic serine.[3]
8F93 WD repeat-containing protein 5 (WDR5)(R)-2-SF (an arylsulfonyl fluoride)Tyr2282.30The chiral inhibitor demonstrates stereoselective modification of a tyrosine residue within the MYC binding site.[4]
5U8L Epidermal Growth Factor Receptor (EGFR) KinaseXO44 (a sulfonyl fluoride probe)Lys7451.60The inhibitor targets a conserved lysine in the ATP binding site, demonstrating the potential to compete with endogenous ligands.[5]
6U9B Heat shock protein HSP 90-alpha (Hsp90α)Sulfonyl Fluoride 5Lys581.85Covalent modification of a lysine residue in the N-terminal domain.

These examples underscore the versatility of the sulfonyl fluoride warhead in targeting different classes of proteins, including hydrolases, epigenetic regulators, and kinases. The binding is driven by a combination of non-covalent interactions of the inhibitor's scaffold and the subsequent covalent bond formation with a suitably positioned nucleophilic residue.

A Comparative Look: (1-methyl-1H-pyrazol-3-yl)methanesulfonyl Fluoride

While lacking a dedicated crystal structure, we can infer the likely binding characteristics of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride by considering its constituent parts: the sulfonyl fluoride warhead and the 1-methyl-1H-pyrazole recognition element. Pyrazole moieties are common scaffolds in medicinal chemistry, known for their ability to participate in hydrogen bonding and other non-covalent interactions.[6][7]

Hypothetical Binding Mode:

It is plausible that the 1-methyl-1H-pyrazole group of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride would orient itself within a binding pocket to form specific interactions, such as hydrogen bonds via its nitrogen atoms or hydrophobic interactions through its methyl group and the pyrazole ring. This specific orientation would then present the methanesulfonyl fluoride moiety to a nearby nucleophilic residue (e.g., serine, tyrosine, or lysine) for covalent modification.

Comparison with Alternatives:

  • Phenylmethylsulfonyl Fluoride (PMSF): A widely used, non-specific serine protease inhibitor.[3] The phenyl group of PMSF provides general hydrophobic interactions, but lacks the specific directional interactions that a substituted pyrazole could offer, potentially leading to lower potency and selectivity for (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride's target.

  • Fluorosulfate-containing Pyrazole Heterocycles: These compounds have shown selective inhibitory activity against butyrylcholinesterase (BuChE).[8] While the warhead is a fluorosulfate, the pyrazole scaffold plays a key role in orienting the inhibitor in the active site. Molecular docking studies of these compounds have shown π-π stacking interactions between the pyrazole's phenyl substituent and tryptophan residues in the BuChE active site.[8] A similar role could be envisioned for the pyrazole ring of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride.

The key differentiator for (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride would be the unique combination of the methanesulfonyl fluoride's reactivity and the specific interaction profile of the 1-methyl-1H-pyrazole core. This could lead to a distinct selectivity profile compared to other sulfonyl fluoride inhibitors.

Experimental Workflows for Elucidating Binding Modes

The definitive determination of a small molecule's binding mode relies on high-resolution structural biology techniques, primarily X-ray crystallography. Biochemical assays are also crucial for quantifying binding affinity and kinetics.

Crystallization of Protein-Inhibitor Complexes

Crystallization_Workflow cluster_protein Protein Preparation cluster_inhibitor Inhibitor Preparation cluster_complex Complex Formation & Crystallization cluster_data Data Collection & Analysis P1 Protein Expression & Purification P2 Concentrated, Pure Protein Solution P1->P2 C1 Co-crystallization or Soaking P2->C1 I1 Inhibitor Synthesis & Purification I2 Inhibitor Stock Solution I1->I2 I2->C1 C2 Crystal Growth C1->C2 D1 X-ray Diffraction C2->D1 D2 Structure Solution & Refinement D1->D2 D3 Binding Mode Analysis D2->D3

Workflow for Protein-Inhibitor Crystallography

Detailed Protocol:

  • Protein Expression and Purification: The target protein is overexpressed, typically in E. coli or insect cells, and purified to homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

  • Inhibitor Preparation: (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride is synthesized and purified. A stock solution is prepared in a suitable solvent (e.g., DMSO).

  • Complex Formation:

    • Co-crystallization: The purified protein is incubated with a molar excess of the inhibitor prior to setting up crystallization trials. This allows for covalent bond formation in solution.

    • Soaking: Pre-grown crystals of the apo-protein are transferred to a solution containing the inhibitor, allowing it to diffuse into the crystal and react with the target residue.

  • Crystallization: The protein-inhibitor complex is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, salts, additives) using techniques like sitting-drop or hanging-drop vapor diffusion.

  • X-ray Diffraction: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. The protein and inhibitor structures are built into the density and refined to yield a high-resolution model of the complex.

Biochemical Validation of Covalent Binding

Biochemical_Assays A1 Intact Protein Mass Spectrometry A2 Peptide Mapping (LC-MS/MS) A1->A2 D1 Comprehensive Binding Profile A2->D1 Identifies Modification Site B1 Enzyme Activity Assays B2 Determination of kinact/KI B1->B2 B2->D1 C1 Isothermal Titration Calorimetry (ITC) C1->D1 Measures Binding Thermodynamics C2 Surface Plasmon Resonance (SPR) C2->D1 Measures Binding Kinetics

Sources

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